

In-Depth Technical Guide on the Spectroscopic Characterization of Bfias

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For Researchers, Scientists, and Drug Development Professionals

Introduction

"Bfias" is a specific chemical entity identified in the PubChem database with the molecular formula C31H18BrN. Its formal IUPAC name is 5-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14,16,18-nonaene-13,9'-fluorene], and it is assigned the Chemical Abstracts Service (CAS) number 2468082-85-9.

Despite its defined chemical structure, a thorough search of publicly available scientific literature and spectral databases reveals a notable absence of experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for this compound. Similarly, information regarding its synthesis, biological activity, or involvement in any signaling pathways is not publicly documented.

This guide, therefore, provides a comprehensive framework for the spectroscopic characterization of a novel, complex organic molecule such as **Bfias**. It outlines the standard methodologies and data presentation formats that researchers would employ to elucidate and confirm its structure and properties.

Mass Spectrometry for Molecular Weight Confirmation



Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a novel compound like **Bfias**, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the purified **Bfias** compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.
 However, for larger, more complex structures like Bfias, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and preserve the molecular ion. For ESI, the sample solution is infused into the mass spectrometer's source.
- Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments can measure m/z values with high accuracy (typically to four or five decimal places).
- Data Acquisition: The instrument is calibrated using a known standard. The mass spectrum
 is then acquired, showing the relative abundance of ions at different m/z values. The most
 crucial peak to identify is the molecular ion peak [M]+ or a related adduct (e.g., [M+H]+,
 [M+Na]+).

Data Presentation: Mass Spectrometry Data

The quantitative data obtained from HRMS analysis for **Bfias** would be summarized as follows.



Parameter	Theoretical Value (C31H18BrN)	Experimental Value
Molecular Formula	C31H18BrN	-
Monoisotopic Mass	483.0623 Da	-
Observed Ion	[M+H]+	-
Measured m/z	484.0701	Data Not Available

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed atomic structure of a molecule in solution. For a complex polycyclic aromatic structure like **Bfias**, a suite of 1D and 2D NMR experiments would be required.

Experimental Protocol: 1D and 2D NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Bfias** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, typically tetramethylsilane (TMS), is added.
- ¹H NMR (Proton NMR): A standard one-dimensional proton NMR spectrum is acquired. This
 experiment provides information on the number of different types of protons, their chemical
 environment (chemical shift), their relative numbers (integration), and their proximity to other
 protons (spin-spin splitting).
- ¹³C NMR (Carbon NMR): A one-dimensional carbon NMR spectrum is acquired. This reveals the number of chemically distinct carbon atoms in the molecule.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).



- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
- Data Analysis: The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the proposed connectivity of the atoms in the Bfias structure.

Data Presentation: ¹H and ¹³C NMR Data

The summarized NMR data for **Bfias** would be presented in a structured table. The following is a representative template.

¹H NMR (500 MHz, CDCl₃)

| Data Not Available | - | - | - |

¹³C NMR (125 MHz, CDCl₃)

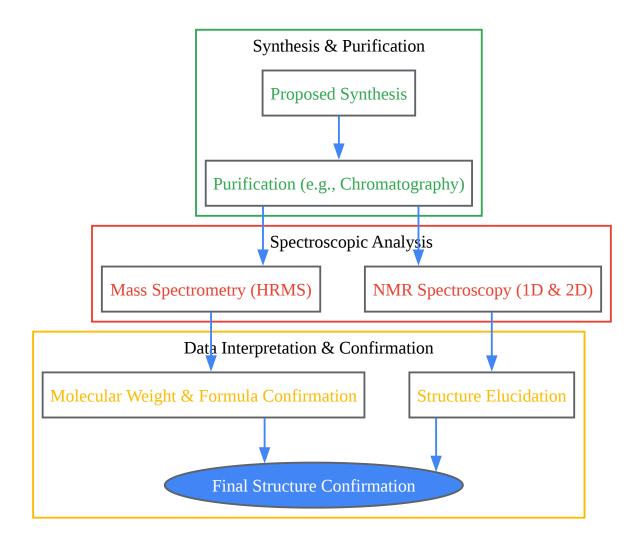
|--|

| Data Not Available | - |

Workflow for Novel Compound Characterization

The logical flow for identifying and characterizing a novel compound like **Bfias** involves synthesis, purification, and detailed spectroscopic analysis.





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Workflow for the characterization of a novel chemical compound.

Conclusion

While "Bfias" is a known chemical structure, the absence of published experimental data underscores its novelty and the opportunity for further research. The protocols and data presentation formats outlined in this guide represent the standard approach that would be taken to fully characterize this molecule. For scientists in drug discovery and development, the rigorous application of these mass spectrometry and NMR techniques is a foundational step in understanding a compound's identity, purity, and structure before investigating its biological properties and potential therapeutic applications.







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